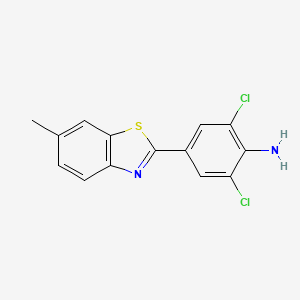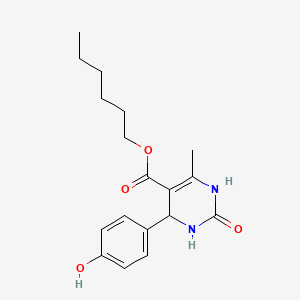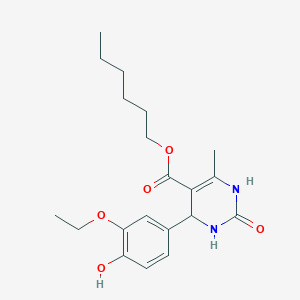![molecular formula C25H21N3O2 B11685992 3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685992.png)
3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a pyrrolidinyl group, a toluidino group, and an isoxazole ring fused to an anthraquinone core. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with benzene derivatives, followed by cyclization.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Introduction of the Toluidino Group: The toluidino group can be introduced via electrophilic aromatic substitution reactions using toluidine and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptor Activity: Binding to receptors and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-Pyrrolidinyl)quinoline: Similar in structure but lacks the anthraquinone core and isoxazole ring.
5-(4-Toluidino)isoxazole: Contains the toluidino group and isoxazole ring but lacks the anthraquinone core and pyrrolidinyl group.
Anthraquinone Derivatives: Compounds with similar anthraquinone cores but different substituents.
Uniqueness
3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its combination of a pyrrolidinyl group, toluidino group, and isoxazole ring fused to an anthraquinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H21N3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
10-(4-methylanilino)-12-pyrrolidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C25H21N3O2/c1-15-8-10-16(11-9-15)26-19-14-20(28-12-4-5-13-28)23-22-21(19)24(29)17-6-2-3-7-18(17)25(22)30-27-23/h2-3,6-11,14,26H,4-5,12-13H2,1H3 |
InChI Key |
BHRRHVZNYJMBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685915.png)

![6-methyl-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11685927.png)
![Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11685928.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685932.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685935.png)
![3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685953.png)
![ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11685959.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11685964.png)


![(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685973.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)

